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Introduction

Scandium monocarbide (ScC) is a transition metal carbide that has garnered interest within the
materials science community for its potential applications in high-temperature and high-strength
environments. As a member of the broader family of transition metal carbides, ScC exhibits a
unique combination of metallic, covalent, and ionic bonding, leading to a distinct set of physical
and electronic properties. This technical guide provides a comprehensive overview of the
theoretically predicted properties of scandium monocarbide, with a focus on its structural,
electronic, mechanical, and thermodynamic characteristics as determined through first-
principles calculations. Due to a notable lack of experimental data on bulk scandium
monocarbide, this guide primarily relies on theoretical predictions and will use experimental
data for scandium nitride (ScN), a closely related compound, for comparative purposes where
applicable.

Structural Properties

First-principles calculations have explored several possible crystal structures for scandium
monocarbide, including the rock-salt (NaCl), zinc-blende (ZB), cesium chloride (CsCl), wurtzite
(WZ), and nickel arsenide (NiAs) structures. Among these, the rock-salt (B1) phase is
consistently predicted to be the most stable, or ground state, structure for ScC.[1]
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Crystal Structure of Rock-Salt Scandium Monocarbide
(ScC)

The rock-salt structure is a face-centered cubic (FCC) lattice where the scandium and carbon
atoms occupy alternating positions. This arrangement can be visualized as two interpenetrating
FCC sublattices, one of scandium and one of carbon, shifted by half a lattice parameter along

the cubic cell axis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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